2-[2-(2-Methoxyethoxy)ethoxy]-5-methylphenylamine
Description
Contextualization within Substituted Aniline (B41778) Derivatives and Poly(ethylene glycol) Amine Architectures
2-[2-(2-Methoxyethoxy)ethoxy]-5-methylphenylamine belongs to the broad class of substituted aniline derivatives. Aniline and its derivatives are fundamental scaffolds in organic chemistry, renowned for their utility in the synthesis of dyes, polymers, and pharmaceuticals. The presence of the amino group on the aromatic ring provides a reactive handle for a multitude of chemical transformations, allowing for the construction of complex molecular frameworks. The substitution pattern on the phenyl ring, in this case, a methoxyethoxyethoxy group at the 2-position and a methyl group at the 5-position, significantly influences the electronic properties and steric environment of the aniline core.
Furthermore, the molecule can be classified under poly(ethylene glycol) (PEG) amine architectures. The attachment of a short, discrete PEG chain, specifically a triethylene glycol monomethyl ether moiety, to the aniline scaffold is a key design feature. PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy in pharmaceutical and biotechnological research to enhance the aqueous solubility, biocompatibility, and pharmacokinetic properties of parent molecules. ekb.eg Even short oligo(ethylene glycol) chains can impart significant changes to the physicochemical properties of small molecules.
Significance of the Methoxyethoxy Moiety in Advanced Molecular Design
The methoxyethoxy group, and by extension the entire 2-[2-(2-methoxyethoxy)ethoxy]ethyl side chain, plays a crucial role in the molecular design of this compound. This oligo(ethylene glycol) moiety introduces a combination of desirable properties. Its hydrophilic nature, conferred by the repeating ether linkages, is anticipated to enhance the water solubility of the otherwise organic-soluble aniline derivative. This is a critical consideration in various applications, including the development of bioactive compounds and process chemistry in aqueous media.
Moreover, the flexibility of the ethylene (B1197577) glycol chain can influence the conformational behavior of the molecule, potentially impacting its binding affinity to biological targets or its self-assembly properties in materials science. The terminal methoxy (B1213986) group provides chemical stability, preventing unwanted reactions of a terminal hydroxyl group. The presence of such flexible, polar side chains is a common strategy in the design of functional molecules for optoelectronic applications, where they can affect molecular stacking and thin-film morphology. rsc.orgbohrium.comresearchgate.net
Overview of Research Trajectories for Similar Compounds
While direct research on this compound is not extensively documented in publicly available literature, the research trajectories of structurally similar compounds provide valuable insights into its potential areas of investigation.
Synthesis and Functionalization: A primary research trajectory involves the synthesis of this and related PEG-substituted anilines. Synthetic routes likely involve the etherification of a substituted aminophenol with a suitable activated triethylene glycol monomethyl ether derivative. For instance, the synthesis of the related compound 2-(2-methoxyethoxy)ethanamine (B1677425) has been reported, involving the reaction of 1-(2-chloroethoxy)-2-methoxyethane with ammonia (B1221849). chemicalbook.com A similar nucleophilic substitution approach could be envisioned for the synthesis of the target molecule. The synthesis of 2-[2-(2-azidoethoxy)ethoxy]ethanamine (B605823) has also been detailed, showcasing methods to introduce reactive functional groups onto the PEG-like chain for further conjugation. rsc.org
Applications in Materials Science: Conjugated polymers incorporating oligo(ethylene glycol) side chains have been a significant area of research. rsc.orgresearchgate.net These side chains are utilized to improve the processability of the polymers and to modulate their electronic properties. While this compound is not a polymer, its aniline core could be polymerized or used as a monomer in the synthesis of functional polymers. The properties of the resulting materials would be influenced by the PEG-like side chain.
Biomedical and Pharmaceutical Research: The structural motifs present in this compound are relevant to medicinal chemistry. Aniline derivatives are scaffolds for a wide range of therapeutic agents. The PEG-like side chain is a classic feature used to improve the "drug-likeness" of a molecule by enhancing solubility and potentially reducing toxicity. ekb.eg Research on similar compounds often explores their potential as intermediates in the synthesis of more complex biologically active molecules. For example, 5-(ethylsulfonyl)-2-methoxyaniline (B1360015) is a key fragment in several potent inhibitors of VEGFR2, a target in anti-cancer therapy. beilstein-journals.org
Physicochemical Property Studies: A fundamental research trajectory for a novel compound like this would involve the thorough characterization of its physicochemical properties. This includes determining its solubility in various solvents, its partition coefficient (LogP), and its thermal properties. These properties are crucial for predicting its behavior in different environments and for designing its applications.
Interactive Data Table: Physicochemical Properties of Structurally Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Refractive Index |
| 2-(2-Methoxyethoxy)ethanamine | 31576-51-9 | C5H13NO2 | 119.16 | 184-186 | 1.429 |
| 2-[2-(2-Methoxyethoxy)ethoxy]ethanamine | 74654-07-2 | C7H17NO3 | 163.21 | 238 | 1.441 |
| 2-Methoxy-5-methylaniline | 120-71-8 | C8H11NO | 137.18 | 235 | 1.558 |
| 2-[2-(2-Methoxyethoxy)ethoxy]-4-methylphenylamine | 946774-05-6 | C12H19NO3 | 225.28 | Not available | Not available |
| 2-[2-(2-(2-Methoxyethoxy)ethoxy)ethoxy]-5-methylaniline | 827325-28-0 | C14H23NO4 | 269.34 | Not available | Not available |
Structure
3D Structure
Properties
IUPAC Name |
2-[2-(2-methoxyethoxy)ethoxy]-5-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-10-3-4-12(11(13)9-10)16-8-7-15-6-5-14-2/h3-4,9H,5-8,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMQWJGBVBOKYFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCOCCOC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 2 2 Methoxyethoxy Ethoxy 5 Methylphenylamine
Precursor Synthesis and Functionalization Strategies
The creation of 2-[2-(2-Methoxyethoxy)ethoxy]-5-methylphenylamine hinges on the synthesis of two key precursors: the poly(ethylene glycol) (PEG) side-chain and the functionalized methylphenylamine core.
Synthesis of Poly(ethylene glycol) Amine Intermediates
Amino-terminated polyglycols are crucial intermediates for introducing the hydrophilic side-chain. nih.gov A common and effective strategy begins with a hydroxyl-terminated PEG derivative, such as 2-[2-(2-methoxyethoxy)ethoxy]ethanol. The synthesis typically proceeds through a two-step conversion:
Activation of the Hydroxyl Group: The terminal hydroxyl group is first converted into a better leaving group. This is often achieved by reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), in the presence of a base like triethylamine (B128534) (TEA). nih.govgoogle.com This forms a tosylate or mesylate intermediate, respectively. For instance, reacting 2-[2-(2-azidoethoxy)ethoxy]ethanol (B1666427) with TsCl in the presence of NaOH yields the corresponding tosylate. rsc.org
Nucleophilic Substitution to Form the Amine: The activated intermediate can then undergo nucleophilic substitution to introduce the amine functionality. One high-yielding approach involves conversion to an azide (B81097) by reacting with sodium azide (NaN₃), followed by reduction. nih.govopenstax.org The reduction of the resulting alkyl azide to a primary amine can be accomplished using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. openstax.org A facile method employs zinc powder in the presence of ammonium (B1175870) chloride. nih.gov A direct amination of the activated PEG intermediate with ammonia (B1221849) is also a viable route. google.comgoogle.com For example, 2-[2-(2-azidoethoxy)ethoxy]ethyl tosylate can be reacted with a concentrated ammonia solution to yield 2-[2-(2-azidoethoxy)ethoxy]ethanamine (B605823). rsc.org
Derivatization of Methylphenylamine Scaffolds
The aromatic core of the target molecule is a 5-methylphenylamine (p-toluidine) scaffold, functionalized with an ether linkage at the 2-position. The synthesis strategy typically involves introducing the ether linkage onto a precursor and then forming the amine group, or vice-versa. A common approach starts with a commercially available, substituted phenol (B47542) or nitrobenzene (B124822) derivative, such as 4-methyl-2-nitrophenol.
The key step is a Williamson ether synthesis, where the phenoxide ion of the aromatic precursor attacks an electrophilic form of the PEG chain. To achieve this, the phenolic proton is removed by a suitable base (e.g., potassium carbonate, sodium hydride) to form the nucleophilic phenoxide. This is then reacted with the activated PEG chain (e.g., 2-[2-(2-methoxyethoxy)ethoxy]ethyl tosylate or a corresponding halide). This reaction forms the ether bond, linking the PEG chain to the aromatic ring, resulting in a precursor like 1-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-4-methyl-2-nitrobenzene.
Approaches for Aromatic Amine Formation
The final and critical step in the synthesis of the target compound is the formation of the aromatic amine group. The most prevalent and well-established method for this transformation is the reduction of an aromatic nitro group. science-revision.co.ukstudymind.co.uk This approach is favored due to the wide availability of nitroaromatic precursors and the efficiency of the reduction.
Several reducing agents can be employed for this purpose:
Catalytic Hydrogenation: This method involves reacting the nitroaromatic precursor with hydrogen gas (H₂) in the presence of a metal catalyst, such as platinum (Pt), palladium (Pd), or nickel (Ni). openstax.orgstudymind.co.uk It is often considered a greener option due to milder reaction conditions and cleaner work-ups.
Metal-Acid Reductions: A classic and robust method involves the use of a metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of a strong acid, typically concentrated hydrochloric acid (HCl). openstax.orgscience-revision.co.uklibretexts.org For example, the reduction of a nitrobenzene derivative can be represented by the general equation: C₆H₅NO₂ + 6[H] → C₆H₅NH₂ + 2H₂O. science-revision.co.uk
Alternative, more modern methods for forming C-N bonds, such as Buchwald-Hartwig amination, exist but are more commonly used for coupling amines with aryl halides rather than reducing nitro groups. rsc.org For the synthesis of this compound from its nitro-precursor, nitro group reduction remains the most direct and widely documented strategy. openstax.org
Green Chemistry Principles in Synthetic Route Development
The application of green chemistry principles aims to design chemical processes that are more sustainable, efficient, and environmentally benign. rsc.org In the synthesis of this compound, several aspects can be evaluated through a green chemistry lens.
Atom Economy: Classical synthetic methods like the Gabriel synthesis for preparing primary amines suffer from low atom economy due to the formation of stoichiometric amounts of waste. rsc.orgrsc.org The chosen route, involving nitro reduction, can have a better atom economy, especially if catalytic methods are used.
Catalysis vs. Stoichiometric Reagents: The reduction of the nitro group via catalytic hydrogenation is preferable to the use of stoichiometric metal-acid reductants (e.g., Sn/HCl). rsc.orginnovations-report.com Catalytic processes generate significantly less waste, as the catalyst is used in small amounts and can, in principle, be recycled. innovations-report.com In contrast, metal-acid reductions consume large quantities of metal and acid, leading to substantial inorganic waste streams. innovations-report.com
Waste Minimization: An ideal "green" method produces no waste, a concept known as being "atom-efficient," where the amount of starting materials equals the amount of all products generated. innovations-report.com The choice of solvents and reagents plays a crucial role. Utilizing less hazardous solvents and minimizing purification steps, for example by designing reactions that yield clean products, contributes to waste reduction.
Renewable Resources: While not always directly applicable to this specific synthesis, a broader green chemistry goal involves using renewable feedstocks. rsc.org Research into bio-based amine synthesis from renewable sources is an active area aimed at reducing reliance on petrochemical precursors. rsc.orgbenthamscience.com
Optimization of Reaction Conditions and Yields in Academic Synthesis
In a research setting, optimizing reaction conditions is essential to maximize product yield and purity while minimizing reaction time and resource consumption. nih.gov For the key steps in synthesizing this compound, several parameters would be systematically varied.
For the Williamson ether synthesis step, optimization would involve:
Base: Comparing different bases (e.g., K₂CO₃, Cs₂CO₃, NaH) to find the optimal balance between reactivity and side reactions.
Solvent: Evaluating solvents (e.g., DMF, acetonitrile (B52724), acetone) for their ability to dissolve reactants and facilitate the Sₙ2 reaction.
Temperature: Studying the effect of temperature on reaction rate and yield, aiming for the lowest possible temperature that provides a reasonable reaction time.
For the nitro group reduction step, optimization could be explored as shown in the table below, focusing on catalytic hydrogenation.
| Parameter | Condition A | Condition B | Condition C | Observed Yield | Comments |
|---|---|---|---|---|---|
| Catalyst (mol%) | 5% Pd/C | 10% Pd/C | 5% PtO₂ | Varies | Higher loading may increase rate but also cost. PtO₂ may be effective for stubborn reductions. |
| H₂ Pressure (psi) | 15 | 50 | 50 | Varies | Higher pressure can accelerate the reaction but requires specialized equipment. |
| Solvent | Methanol | Ethanol | Ethyl Acetate | Varies | Solvent choice affects substrate solubility and catalyst activity. |
| Temperature (°C) | 25 | 25 | 50 | Varies | Elevated temperature can overcome activation energy barriers but may lead to side reactions. |
Systematic variation of these parameters allows researchers to identify the optimal conditions that provide the highest yield of the desired aromatic amine in the shortest time and with the highest purity. nih.gov
Post-Synthetic Purification Techniques Relevant to Research-Scale Production
After synthesis, the crude product must be purified to remove unreacted starting materials, reagents, and byproducts. For an aromatic amine like this compound, several laboratory-scale techniques are applicable.
Extraction: Liquid-liquid extraction is a primary work-up step. After the nitro reduction, the reaction mixture is often basified to neutralize the acid and deprotonate the ammonium salt, freeing the amine. The amine can then be extracted into an organic solvent (e.g., ethyl acetate, dichloromethane). nih.gov
Distillation: If the amine is a liquid and thermally stable, distillation under reduced pressure can be an effective method for purification, especially to remove non-volatile impurities. google.com
Column Chromatography: This is one of the most powerful and common purification methods in research. biotage.com For amines, which are basic, standard silica (B1680970) gel can cause peak tailing and poor separation. To overcome this, several strategies are used:
Adding a small amount of a volatile base, like triethylamine (TEA), to the eluent to neutralize acidic sites on the silica. biotage.com
Using a different stationary phase, such as basic alumina (B75360) or amine-functionalized silica. biotage.com
Solid-Phase Extraction (SPE): SPE can be used for sample cleanup, where the crude product is passed through a cartridge containing a solid adsorbent that retains either the desired product or impurities. nih.govnih.gov
The following table summarizes purification techniques relevant to the target compound.
| Technique | Purpose | Typical Application |
|---|---|---|
| Liquid-Liquid Extraction | Initial work-up, separation from aqueous/inorganic materials. nih.gov | Used after quenching the reaction to isolate the crude product in an organic solvent. |
| Flash Column Chromatography | High-resolution purification, separation of closely related impurities. biotage.com | Applied to the crude organic extract to isolate the pure amine from starting materials and byproducts. |
| Distillation (Vacuum) | Bulk purification, removal of non-volatile or very volatile impurities. google.com | May be used if the product is a thermally stable liquid and high purity is required on a larger scale. |
| Recrystallization | Purification of solid compounds. | Applicable if the final amine product or a salt derivative (e.g., hydrochloride) is a crystalline solid. |
Chemical Reactivity and Derivatization of 2 2 2 Methoxyethoxy Ethoxy 5 Methylphenylamine
Reactions at the Amine Functional Group
The primary amine group on the aromatic ring is a potent nucleophile and a weak base, making it the principal site for reactions such as substitutions, additions, and condensations.
Nucleophilic Substitutions and Amide Formations
The lone pair of electrons on the nitrogen atom of 2-[2-(2-Methoxyethoxy)ethoxy]-5-methylphenylamine allows it to act as a strong nucleophile, readily attacking electrophilic centers. One of the most significant reactions in this class is amide formation, or acylation. This is typically achieved by reacting the amine with carboxylic acid derivatives, such as acyl chlorides or acid anhydrides. The reaction proceeds via a nucleophilic acyl substitution mechanism, resulting in the formation of a stable amide bond.
Alternatively, direct coupling with a carboxylic acid can be accomplished using various coupling agents that activate the carboxylic acid for nucleophilic attack by the amine. This method is common in the synthesis of complex molecules where milder conditions are required.
| Reactant | Conditions/Reagents | Product Structure | Product Name |
|---|---|---|---|
| Acetyl Chloride | Base (e.g., Pyridine) | ![]() | N-(2-[2-(2-Methoxyethoxy)ethoxy]-5-methylphenyl)acetamide |
| Benzoyl Chloride | Base (e.g., Triethylamine) | ![]() | N-(2-[2-(2-Methoxyethoxy)ethoxy]-5-methylphenyl)benzamide |
| Propanoic Acid | Coupling Agent (e.g., DCC, EDC) | ![]() | N-(2-[2-(2-Methoxyethoxy)ethoxy]-5-methylphenyl)propanamide |
Reductive Amination Pathways
Reductive amination is a versatile method for forming carbon-nitrogen bonds and converting the primary amine of this compound into a secondary amine. wikipedia.org This reaction typically proceeds in a one-pot fashion where the amine first reacts with a carbonyl compound (an aldehyde or a ketone) to form an intermediate imine (or Schiff base). masterorganicchemistry.com This imine is not isolated but is reduced in situ to the corresponding secondary amine. masterorganicchemistry.comharvard.edu
The choice of reducing agent is crucial for the success of the reaction. Mild reducing agents such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) are often preferred because they are selective for the protonated imine intermediate over the starting carbonyl compound. masterorganicchemistry.comharvard.edu This selectivity prevents the wasteful reduction of the aldehyde or ketone to an alcohol. masterorganicchemistry.com This pathway provides a controlled method for N-alkylation. researchgate.netorganic-chemistry.org
| Carbonyl Compound | Reducing Agent | Product Structure | Product Name |
|---|---|---|---|
| Formaldehyde | NaBH(OAc)3 | ![]() | N-methyl-2-[2-(2-Methoxyethoxy)ethoxy]-5-methylphenylamine |
| Acetone | NaBH3CN | ![]() | N-isopropyl-2-[2-(2-Methoxyethoxy)ethoxy]-5-methylphenylamine |
| Cyclohexanone | H2, Pd/C | ![]() | N-cyclohexyl-2-[2-(2-Methoxyethoxy)ethoxy]-5-methylphenylamine |
N-Alkylation and N-Acylation Reactions
Direct N-alkylation of the amine can be achieved using alkyl halides. However, this reaction can be difficult to control with primary amines, as the resulting secondary amine is often more nucleophilic than the starting material, leading to over-alkylation and the formation of tertiary amines and even quaternary ammonium (B1175870) salts.
In contrast, N-acylation, as discussed in section 3.1.1, is a highly efficient and controlled reaction. The resulting amide is significantly less nucleophilic than the starting amine due to the electron-withdrawing effect of the adjacent carbonyl group. This deactivation prevents further acylation, ensuring that the reaction stops cleanly at the mono-acylated product.
Transformations of the Methoxyethoxy Polyether Chain
The polyether chain is generally stable but can undergo specific transformations under certain conditions, primarily involving the cleavage of its ether linkages.
Ether Cleavage Reactions
Ether bonds are known for their chemical inertness, but they can be cleaved under harsh conditions using strong acids. masterorganicchemistry.com The most common reagents for this transformation are strong hydrohalic acids such as hydroiodic acid (HI) or hydrobromic acid (HBr). masterorganicchemistry.com The reaction mechanism involves the protonation of the ether oxygen, converting the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.com This is followed by a nucleophilic attack by the halide ion (I- or Br-).
For the polyether chain in this compound, this reaction can lead to the cleavage of multiple ether bonds, potentially resulting in a mixture of smaller diol and haloalkane fragments. The aryl ether bond (connecting the polyether to the phenyl ring) is particularly robust and typically requires more stringent conditions to cleave than the alkyl ether bonds within the chain.
Terminal Hydroxyl Group Derivatization
The parent compound, this compound, possesses a terminal methoxy (B1213986) (-OCH3) group, not a hydroxyl (-OH) group. To perform derivatization at this terminus, the methyl ether must first be cleaved to unmask the primary alcohol.
Selective demethylation of aryl methyl ethers is a well-established transformation in organic synthesis. rsc.orgchempedia.info Reagents such as boron tribromide (BBr3) or magnesium iodide can be used to selectively cleave the methyl-oxygen bond, yielding the terminal primary alcohol derivative, 2-(2-(2-hydroxyethoxy)ethoxy)-5-methylphenylamine. nih.gov Biocatalytic methods using specific enzymes have also been explored for mild and selective demethylation. nih.gov
Once the terminal hydroxyl group is exposed, it can undergo a wide variety of derivatization reactions common to alcohols. researchgate.netnih.gov These include:
Esterification: Reaction with carboxylic acids or acyl chlorides to form esters. nih.gov
Etherification: Reaction with alkyl halides under basic conditions (Williamson ether synthesis) to form new ethers.
Oxidation: Conversion of the primary alcohol to an aldehyde or a carboxylic acid using appropriate oxidizing agents.
Sulfonation: Reaction with sulfonyl chlorides to produce sulfonate esters. nih.gov
These derivatizations allow for the attachment of various functional moieties to the end of the polyether chain, significantly expanding the molecular diversity accessible from the parent compound. nih.gov
Electrophilic Aromatic Substitution on the Phenyl Ring
The phenyl ring of this compound is highly activated towards electrophilic aromatic substitution due to the presence of three electron-donating groups: a primary amino group (-NH2), an ether group (-OR), and a methyl group (-CH3). The directing effects of these substituents determine the regioselectivity of incoming electrophiles.
The amino group is a powerful activating group and is ortho, para-directing. byjus.com Similarly, the alkoxy group is also activating and ortho, para-directing. The methyl group is a weaker activating group, which also directs to the ortho and para positions. The cumulative effect of these groups leads to a high electron density at the positions ortho and para to the amino group.
Considering the substitution pattern of the molecule:
The amino group is at position C1.
The alkoxy group is at position C2.
The methyl group is at position C5.
The positions available for substitution are C3, C4, and C6. Based on the directing effects:
The amino group strongly directs to C4 (para) and C6 (ortho).
The alkoxy group directs to C3 (ortho) and C5 (para, blocked).
The methyl group directs to C4 (ortho) and C6 (ortho).
The positions at C4 and C6 are synergistically activated by both the amino and methyl groups, making them the most probable sites for electrophilic attack. The position para to the strongest activating group (the amino group) is typically favored, suggesting that C4 would be a major site of substitution. However, the high reactivity of the aniline (B41778) ring can often lead to polysubstitution, particularly in reactions like halogenation. byjus.com
Standard electrophilic aromatic substitution reactions are expected to proceed as follows:
Halogenation: Reaction with reagents like bromine water would likely lead to the rapid formation of polyhalogenated products due to the high activation of the ring. byjus.com Regioselective monohalogenation would require milder conditions and potentially the use of a protecting group on the amine to temper its reactivity. beilstein-journals.org For instance, complexation of poly(ethylene glycol) with potassium tribromide has been shown to be an effective agent for regioselective monobromination of aromatic compounds. longdom.org
Nitration: Direct nitration with a mixture of nitric acid and sulfuric acid is generally problematic for anilines. The strongly acidic conditions lead to the protonation of the amino group, forming an anilinium ion (-NH3+). This group is strongly deactivating and meta-directing, leading to a mixture of products and potential oxidation of the ring. byjus.com
Sulfonation: Sulfonation with fuming sulfuric acid would likely result in substitution at the C4 position to form the corresponding sulfonic acid. The reaction proceeds via the formation of anilinium hydrogen sulfate, which upon heating rearranges to the p-aminobenzenesulfonic acid derivative. byjus.com
The table below summarizes the predicted outcomes for the electrophilic aromatic substitution on this compound.
| Reaction Type | Reagent(s) | Predicted Major Product(s) | Remarks |
| Bromination | Br₂ in H₂O | 4,6-Dibromo-2-[2-(2-methoxyethoxy)ethoxy]-5-methylphenylamine | High reactivity likely leads to disubstitution. |
| Monobromination | NBS or [K⁺PEG·Br₃⁻] | 4-Bromo-2-[2-(2-methoxyethoxy)ethoxy]-5-methylphenylamine | Milder conditions are required for selective monosubstitution. |
| Nitration | HNO₃, H₂SO₄ | Mixture of ortho, meta, and para isomers; significant oxidation | Direct nitration is often low-yielding and non-selective due to anilinium ion formation. |
| Sulfonation | Fuming H₂SO₄ | 4-Amino-5-[2-(2-methoxyethoxy)ethoxy]-2-methylbenzenesulfonic acid | Substitution is expected to occur para to the amino group. |
Development of Complex Molecular Architectures and Conjugates
The unique combination of a reactive aniline core and a hydrophilic oligo(ethylene glycol) chain makes this compound a valuable precursor for the synthesis of complex molecular architectures and conjugates with potential applications in materials science and medicinal chemistry.
The primary amino group serves as a versatile handle for a wide range of chemical transformations, including acylation, alkylation, and diazotization, allowing for its incorporation into larger molecular frameworks. The PEG-like side chain can impart favorable physicochemical properties, such as enhanced aqueous solubility and biocompatibility, to the resulting molecules.
Aza-Crown Ethers: Aniline derivatives are key components in the synthesis of aza-crown ethers, which are macrocyclic compounds known for their ability to selectively bind cations. mdpi.comnih.govdocumentsdelivered.com The amino group of this compound can be incorporated into a macrocyclic ring through reactions with dihalides or ditosylates of oligo(ethylene glycols). The presence of the intrinsic PEG-like chain on the aromatic ring could influence the conformational flexibility and ion-binding properties of the resulting aza-crown ether. Such compounds have potential applications as ionophores, phase-transfer catalysts, and sensors. researchgate.net
Pharmacologically Active Compounds: Substituted anilines are a common motif in a vast number of biologically active molecules and pharmaceuticals. For example, aniline derivatives are used as building blocks for kinase inhibitors in cancer therapy. nih.gov The title compound could be used as a starting material for the synthesis of novel drug candidates. The amino group can be acylated or used in coupling reactions to build larger molecules that target specific biological receptors or enzymes. The alkoxy side chain could be exploited to improve the pharmacokinetic profile of a potential drug molecule.
Molecular Probes and Conjugates: The amino group allows for the straightforward conjugation of this compound to other functional molecules. For instance, it can be reacted with activated esters of fluorophores to create fluorescent probes. The hydrophilic side chain would be beneficial for applications in biological imaging by improving the water solubility of the probe. Furthermore, it can be linked to polymers or biomolecules, such as peptides or proteins, to create novel hybrid materials. The reaction of anilines with aldehydes to form imine linkages, followed by further reactions, is a known strategy for creating complex derivatives. researchgate.net
The table below outlines potential complex molecular architectures that could be synthesized from this compound.
| Molecular Architecture | Synthetic Strategy | Potential Application |
| Aza-Crown Ethers | Reaction of the amino group with oligo(ethylene glycol) dihalides/ditosylates. | Ion sensing, phase-transfer catalysis. |
| Bioactive Heterocycles (e.g., Oxazoles) | Multi-step synthesis involving acylation of the amine followed by cyclization reactions. | Medicinal chemistry (e.g., enzyme inhibitors). researchgate.netresearchgate.net |
| Fluorescent Probes | Acylation of the amino group with a fluorophore-N-hydroxysuccinimide ester. | Biological imaging. |
| Polymer Conjugates | Attachment to a polymer backbone via amide bond formation. | Drug delivery, advanced materials. |
Theoretical and Computational Investigations of 2 2 2 Methoxyethoxy Ethoxy 5 Methylphenylamine
Quantum Chemical Studies on Electronic Structure and Bonding
Quantum chemical studies are fundamental to understanding the electronic properties of a molecule. These methods, based on the principles of quantum mechanics, can elucidate the distribution of electrons and the nature of chemical bonds, which in turn dictate the molecule's reactivity and spectroscopic properties.
Detailed research findings from quantum chemical calculations would typically involve the determination of various electronic descriptors. For 2-[2-(2-Methoxyethoxy)ethoxy]-5-methylphenylamine, Density Functional Theory (DFT) calculations could be employed to optimize the molecular geometry and compute key electronic properties. nih.gov These calculations would reveal the distribution of electron density, highlighting electron-rich and electron-poor regions of the molecule.
Natural Bond Orbital (NBO) analysis is another powerful technique that could be used to analyze the bonding within the molecule. nih.gov This analysis provides a detailed picture of the atomic charges, hybridization of atomic orbitals, and the nature of the donor-acceptor interactions between orbitals, which are crucial for understanding the molecule's stability and reactivity.
This table is illustrative and presents the type of data that would be generated from quantum chemical studies. The values are not based on published research for this specific compound.
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.govnih.govmdpi.com For a flexible molecule like this compound, which possesses several rotatable bonds in its ethoxy side chain, MD simulations are invaluable for exploring its conformational landscape.
By simulating the molecule's behavior in a given environment (e.g., in a solvent or in a vacuum) over a period of time, researchers can identify the most stable conformations and the energetic barriers between them. This information is crucial for understanding how the molecule might interact with other molecules, such as biological receptors. nih.gov The simulations can track parameters like the root-mean-square deviation (RMSD) to assess the stability of different conformations and the radius of gyration to understand changes in the molecule's compactness. mdpi.com
Table 2: Hypothetical Conformational Analysis Data for this compound
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) |
|---|---|---|
| 1 (Extended) | 0.0 | C-O-C-C: 180, O-C-C-O: 180 |
| 2 (Folded) | 2.5 | C-O-C-C: 60, O-C-C-O: -60 |
This table is illustrative, showing the kind of data that would be obtained from conformational analysis. The values are hypothetical.
Computational Predictions of Reaction Pathways and Mechanisms
Computational chemistry can be used to predict the likely course of chemical reactions involving a particular molecule. nih.gov By mapping the potential energy surface of a reaction, it is possible to identify transition states and calculate activation energies, thereby predicting the feasibility and kinetics of different reaction pathways.
For this compound, computational methods could be used to investigate its reactivity in various chemical transformations. For example, the amine group on the phenyl ring is a potential site for reactions such as acylation or alkylation. Quantum chemical calculations could model the reaction mechanism of these transformations, providing insights into the step-by-step process of bond breaking and formation. This can be particularly useful in understanding the synthesis of derivatives or potential metabolic pathways. unibo.itbris.ac.uk
Molecular Docking Studies for Ligand-Target Interactions (focus on theoretical modeling)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comsemanticscholar.orgchemrevlett.com This method is widely used in drug discovery to predict how a small molecule (ligand), such as this compound, might interact with a biological target, typically a protein or enzyme. nih.govchemrevlett.com
Theoretical modeling in molecular docking involves generating a number of possible binding poses of the ligand in the active site of the target protein and then scoring these poses based on their energetic favorability. chemrevlett.com The scoring functions estimate the binding affinity, and the results can provide valuable information about the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex. chemrevlett.com
Table 3: Hypothetical Molecular Docking Results for this compound with a Target Protein
| Binding Pose | Docking Score (kcal/mol) | Key Interacting Residues |
|---|---|---|
| 1 | -8.5 | Tyr123, Phe256, Asp101 |
| 2 | -7.9 | Trp84, Leu343, Ser120 |
This table is illustrative of the data generated from molecular docking studies and does not represent actual experimental results.
Structure-Property Relationship Modeling (excluding physical properties like boiling point)
Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the properties of a chemical compound based on its molecular structure. These models are built by finding a statistically significant correlation between a set of molecular descriptors and a particular property.
For this compound, QSPR modeling could be used to predict a range of properties beyond simple physical constants. For instance, models could be developed to predict its electronic properties, such as its ionization potential or electron affinity, based on a set of calculated structural and electronic descriptors. These models are valuable for screening large numbers of related compounds and prioritizing them for further investigation without the need for extensive experimental work.
Applications of 2 2 2 Methoxyethoxy Ethoxy 5 Methylphenylamine in Advanced Materials Science
Utilization as a Monomer in Polymer Synthesis
There is no specific information in the reviewed literature on the use of 2-[2-(2-Methoxyethoxy)ethoxy]-5-methylphenylamine as a monomer. The synthesis of polymers from this specific compound has not been detailed in the available scientific papers.
The polymerization of aniline (B41778) and its derivatives is a well-established method for producing conducting polymers, typically achieved through chemical or electrochemical oxidative methods. However, no studies were found that specifically describe the synthesis of a poly(aniline) derivative using this compound as the monomer.
Similarly, a search of scientific literature did not yield any studies on the incorporation of this compound into functional polymers or copolymers. While aniline derivatives are often copolymerized to tailor the properties of the resulting materials, no such examples involving this specific compound have been documented in the available research.
Design of Organic Semiconducting Materials
Polyaniline is a known organic semiconductor. The introduction of substituents onto the aniline ring can modify its electronic properties. However, there is no available data or research on the design, synthesis, or characterization of organic semiconducting materials derived specifically from this compound. Consequently, its performance metrics, such as charge carrier mobility and conductivity, remain uncharacterized in the scientific literature.
Development of Advanced Hydrogels and Polymeric Networks
The hydrophilic nature of the oligo(ethylene glycol) side chain in this compound suggests a potential for creating water-swellable materials. Polymers with such side chains can exhibit thermoresponsive behavior, a key property for advanced hydrogels. Despite this structural potential, no research has been published on the development of hydrogels or polymeric networks using this particular monomer.
Surface Functionalization and Interface Engineering
The amine group on the phenyl ring provides a reactive site for covalently grafting the molecule onto surfaces, and poly(ethylene glycol) chains are widely used in surface modification to impart properties like protein resistance. This makes this compound a plausible candidate for surface functionalization applications. However, the scientific literature lacks any specific examples or studies of its use in interface engineering.
Influence of the Polyether Moiety on Material Processability and Compatibility
While data on polymers derived from this compound is unavailable, extensive research on other polymer systems highlights the significant influence of incorporating oligo(ethylene glycol) (OEG) or similar polyether moieties as side chains. These chains are known to impart a unique combination of properties.
Compared to simple alkyl chains, OEG side chains are hydrophilic, more polar, and highly flexible. cas.orgepa.gov This has several key consequences for material properties:
Solubility and Processability: A primary advantage of incorporating OEG side chains into conjugated polymers is the enhanced solubility in a wider range of solvents, including more polar and environmentally benign options like water and alcohols. sigmaaldrich.com This is a significant improvement over many conventional conjugated polymers that require chlorinated or other non-polar organic solvents for processing.
Molecular Arrangement and Crystallinity: The flexible nature of OEG chains can influence the way polymer backbones stack and arrange themselves in the solid state. This can affect the material's crystallinity and the π–π stacking distance between conjugated backbones, which in turn impacts charge transport properties. sigmaaldrich.commdpi.com In some cases, flexible glycol side chains can lead to more disordered packing and reduced crystallinity compared to their alkyl counterparts. epa.gov
Optoelectronic and Ionic Properties: The high polarity and ion-coordinating ability of the ether oxygens in the OEG chain can significantly affect the optoelectronic properties of a material. cas.orgepa.gov This can lead to an enhanced dielectric constant and improved miscibility with dopants, which is beneficial for thermoelectric applications. mdpi.com Furthermore, these chains can facilitate ion conductivity, making them suitable for applications in organic electrochemical transistors (OECTs) and batteries. cas.orgmdpi.com
The table below summarizes the general effects of OEG side chains on polymer properties based on studies of various conjugated polymer systems.
| Property | Influence of OEG/Polyether Side Chain | Typical Consequence | Reference |
|---|---|---|---|
| Solubility | Increases solubility in polar solvents. | Allows for processing in environmentally friendly solvents (e.g., water, ethanol). | sigmaaldrich.com |
| Flexibility | Increases chain flexibility. | Can alter molecular packing and film morphology. | cas.orgepa.gov |
| Polarity | Increases the polarity of the material. | Enhances dielectric constant and can improve interaction with dopants. | mdpi.commdpi.com |
| Ionic Conductivity | Can coordinate with ions and facilitate their transport. | Enables applications in OECTs, sensors, and batteries. | cas.org |
| Crystallinity | Effect is system-dependent; can either promote or disrupt ordered packing. | Impacts charge carrier mobility and overall device performance. | epa.govmdpi.com |
Role of 2 2 2 Methoxyethoxy Ethoxy 5 Methylphenylamine in Medicinal Chemistry and Drug Discovery Research
Building Block in the Synthesis of Potential Drug Candidates
The primary role of 2-[2-(2-Methoxyethoxy)ethoxy]-5-methylphenylamine in drug discovery is as a starting material or intermediate in the synthesis of more complex molecules with potential therapeutic activity. The aniline (B41778) functional group is a versatile handle for a wide array of chemical reactions, enabling its incorporation into diverse molecular scaffolds.
Heterocyclic structures are fundamental components of a vast number of approved drugs. thieme-connect.de The synthesis of nitrogen- and oxygen-containing heterocycles is a cornerstone of medicinal chemistry, and building blocks like this compound are key to creating novel and effective therapeutic agents. thieme-connect.denih.gov
A prominent strategy involves the use of substituted anilines in the synthesis of quinazoline (B50416) derivatives, a scaffold found in numerous anti-cancer drugs that act as tyrosine kinase inhibitors. google.comarabjchem.org In a common synthetic approach, an aniline derivative is reacted with a 4-chloroquinazoline (B184009) intermediate to form a 4-anilinoquinazoline (B1210976) core structure. While public literature does not detail the use of the exact title compound, patents for potent tyrosine kinase inhibitors describe the synthesis of closely related analogues using precursors with nearly identical bis(2-methoxyethoxy) side chains. googleapis.comgoogleapis.com
For instance, the synthesis of [6,7-Bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine, a potent Epidermal Growth Factor Receptor (EGFR) inhibitor, is achieved by reacting 4-chloro-6,7-bis-(2-methoxy-ethoxy)-quinazoline with 3-ethynylaniline. googleapis.com The quinazoline intermediate itself is built from precursors bearing the dual methoxyethoxy chains. This demonstrates a validated strategy where the polyether moiety, introduced via a building block, becomes an integral part of the final heterocyclic drug candidate, intended to modulate its pharmacological profile. The inclusion of such chains is a deliberate design choice to influence the molecule's properties.
Analogue design is a critical strategy in medicinal chemistry aimed at optimizing a lead compound's efficacy, selectivity, and pharmacokinetic properties. researchgate.netrjpdft.com Introducing polyether side chains is a specific tactic used to achieve these goals. The 2-[2-(2-Methoxyethoxy)ethoxy] group in the title compound provides a ready-made polyether chain that can be appended to various molecular scaffolds.
This approach has been successfully applied in the development of novel HIV-1 protease inhibitors. Researchers have designed potent inhibitors that incorporate flexible cyclic ethers and polyethers as ligands designed to interact with the P2-binding site of the enzyme. nih.gov In these studies, a variety of polyether-based ligands were synthesized and coupled to a core structure, leading to the discovery of compounds with exceptional inhibitory activity. nih.gov This work underscores the principle that polyether chains are not merely passive solubilizers but can be designed to form specific, activity-enhancing interactions with a biological target, such as hydrogen bonds with the protein backbone. nih.gov Using a building block like this compound allows for the direct incorporation of such a chain, which can then be further modified to optimize target engagement.
Structure-Activity Relationship (SAR) Studies of Derived Compounds
Structure-Activity Relationship (SAR) studies are essential for understanding how specific structural features of a molecule contribute to its biological activity. The modification of side chains is a classic tool in SAR exploration. researchgate.net The polyether chain of this compound offers a clear point for modification to establish SAR for a series of derived compounds.
In the development of HIV-1 protease inhibitors, a detailed SAR study was conducted on analogues containing various cyclic polyether side chains. nih.gov By systematically altering the size and composition of the ether ring, researchers could directly correlate structural changes to inhibitory potency. For example, inhibitors incorporating small-ring 1,3-dioxacycloalkanes demonstrated potent enzyme inhibition and antiviral activity, while those with larger, medium-sized polyether rings were significantly less active. nih.gov
The table below, based on data from research into HIV-1 protease inhibitors with polyether ligands, illustrates how modifications to a polyether moiety can dramatically impact biological activity, a foundational principle of SAR.
| Compound | P2-Ligand Modification (Example) | Enzyme Inhibition (Ki, pM) | Antiviral Activity (IC50, nM) |
|---|---|---|---|
| Inhibitor 3d | 1,3-Dioxepane | 26 | 4.9 |
| Inhibitor 3h | 1,3-Dioxocane | 110 | 15 |
| Analogue with larger polyether | 1,3,6,9-Tetraoxacycloundecane | >1000 | >1000 |
This table is representative of SAR data for HIV-1 protease inhibitors containing polyether side chains, illustrating the impact of structural changes on activity. Data adapted from analogous systems described in scientific literature. nih.gov
This example demonstrates the methodology that would be applied to drug candidates derived from this compound. A medicinal chemist could systematically synthesize analogues where the polyether chain is lengthened, shortened, or cyclized, and the resulting changes in potency would provide crucial information for designing more effective drugs.
Strategies for Enhancing Solubilization in Drug Discovery Tools
Poor aqueous solubility is a major hurdle in drug discovery, often leading to low bioavailability and challenging formulation development. A key reason for employing building blocks with hydrophilic moieties is to enhance the solubility of the resulting compounds. The 2-[2-(2-methoxyethoxy)ethoxy] side chain is specifically designed for this purpose.
The chain's ether oxygen atoms can act as hydrogen bond acceptors, improving the molecule's interaction with water. Furthermore, the chain's flexibility can disrupt crystal lattice packing in the solid state, which can also contribute to improved solubility. This strategy is a form of "solubilizing tail" approach, where a non-critical region of a drug molecule is modified with a polar, flexible group. This is conceptually similar to, though on a much smaller scale than, PEGylation. researchgate.net The inclusion of such chains in advanced drug candidates, like the quinazoline-based kinase inhibitors, is often a deliberate strategy to ensure the final molecule possesses favorable drug-like properties, including adequate solubility for absorption and distribution. googleapis.comgoogleapis.com
PEGylation Strategies for Modifying Research Probes
PEGylation is a well-established technology that involves covalently attaching polyethylene (B3416737) glycol (PEG) chains to therapeutic proteins, peptides, or small molecules. researchgate.net This process can dramatically improve a drug's pharmacokinetic profile by increasing its hydrodynamic size, which reduces kidney clearance, and by shielding it from enzymatic degradation and the immune system. researchgate.netresearchgate.net
Using a building block like this compound in the synthesis of small-molecule drugs or research probes can be viewed as a "mini-PEGylation" strategy. While the short triethylene glycol monomethyl ether chain will not produce the dramatic half-life extension seen with large PEG polymers, it can still confer significant benefits. These include:
Improved Pharmacokinetics: The hydrophilic chain can reduce nonspecific binding to proteins and membranes, potentially leading to better bioavailability and a more favorable distribution profile.
Enhanced Solubility: As discussed previously, the chain directly improves aqueous solubility.
Modulation of Permeability: The balance of hydrophilic and lipophilic character introduced by the chain can be fine-tuned to optimize cell membrane permeability.
This approach provides a convenient method for incorporating a short, well-defined oligo(ethylene glycol) unit into a molecule to systematically improve its properties, mirroring the fundamental goals of traditional PEGylation. researchgate.netnih.gov
Analytical Methodologies for Characterization and Purity Assessment in Research
Spectroscopic Characterization Techniques (e.g., NMR, IR, UV-Vis, Mass Spectrometry)
Spectroscopic methods are fundamental for elucidating the molecular structure of 2-[2-(2-Methoxyethoxy)ethoxy]-5-methylphenylamine. Each technique provides unique information about the compound's atomic and molecular properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for determining the carbon-hydrogen framework of the molecule.
¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals corresponding to the aromatic protons, the methyl group protons, the methoxy (B1213986) group protons, and the protons of the ethoxy chains. The chemical shifts (δ) and coupling patterns of these signals provide detailed information about the connectivity of the atoms. For instance, the aromatic protons would appear in the downfield region, typically between 6.5 and 7.5 ppm, with their splitting patterns revealing their substitution pattern on the benzene (B151609) ring. The methyl protons would likely appear as a singlet around 2.3 ppm, while the methoxy protons would also be a singlet around 3.3-3.4 ppm. The methylene (B1212753) protons of the ethoxy chains would exhibit more complex multiplets in the region of 3.5-4.1 ppm.
¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons, the methyl carbon, the methoxy carbon, and the carbons of the ethoxy chains would be indicative of their chemical environment.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. A broad band in the region of 3300-3500 cm⁻¹ would indicate the N-H stretching of the primary amine group. C-H stretching vibrations of the aromatic ring and the aliphatic chains would be observed around 2850-3100 cm⁻¹. The C-O stretching of the ether linkages would likely produce strong bands in the 1050-1250 cm⁻¹ region. Aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ range.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for compounds containing chromophores, such as the substituted benzene ring in this case. The UV-Vis spectrum would likely exhibit absorption maxima in the ultraviolet region, characteristic of the phenylamine moiety. The position and intensity of these absorption bands can be influenced by the solvent and the substitution pattern on the aromatic ring.
Mass Spectrometry (MS): Mass spectrometry is a destructive technique that provides information about the molecular weight and fragmentation pattern of the compound. The mass spectrum would show a molecular ion peak corresponding to the exact mass of the molecule. The fragmentation pattern can help to confirm the structure, as specific fragments would be expected to be lost from the parent molecule upon ionization. For this compound, common fragmentation pathways could involve cleavage of the ether linkages or loss of the methyl group.
Interactive Data Table: Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons (δ 6.5-7.5 ppm), Methylene protons (δ 3.5-4.1 ppm), Methoxy protons (δ 3.3-3.4 ppm), Methyl protons (δ 2.3 ppm), Amine protons (variable shift) |
| ¹³C NMR | Signals for aromatic, aliphatic, methoxy, and methyl carbons in their respective expected regions. |
| IR | N-H stretch (~3300-3500 cm⁻¹), C-H stretch (~2850-3100 cm⁻¹), C-O stretch (~1050-1250 cm⁻¹), C=C stretch (~1450-1600 cm⁻¹) |
| UV-Vis | Absorption maxima in the UV region characteristic of a substituted phenylamine. |
| Mass Spec | Molecular ion peak corresponding to the molecular weight (225.28 g/mol ). tandfonline.com Characteristic fragmentation pattern. |
Chromatographic Separation and Purity Determination Methods (e.g., HPLC, GPC)
Chromatographic techniques are essential for separating the target compound from impurities and for determining its purity.
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the purity assessment of non-volatile and thermally labile compounds like this compound. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), would be a common approach. The retention time of the compound would be a characteristic parameter under specific chromatographic conditions. The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram.
Gas Chromatography (GC): While HPLC is generally preferred for this type of compound due to its polarity and relatively high boiling point, GC can also be employed, potentially after derivatization of the amine group to increase its volatility.
Gel Permeation Chromatography (GPC): GPC, also known as size-exclusion chromatography, is particularly useful for analyzing polymers and macromolecules. While not the primary method for a small molecule like this compound, it could be used in research contexts to study its interactions with or incorporation into larger polymeric systems.
Interactive Data Table: Chromatographic Methods for Purity Assessment
| Technique | Typical Conditions | Purpose |
| HPLC | Column: C18 reversed-phase. Mobile Phase: Water/Acetonitrile or Water/Methanol gradient. Detection: UV at a specific wavelength. | Purity determination, separation from starting materials and by-products. |
| GC | Column: Capillary column with a suitable stationary phase. Detection: Flame Ionization Detector (FID) or Mass Spectrometry (MS). | Purity assessment, analysis of volatile impurities (potentially after derivatization). |
Elemental Analysis and Thermogravimetric Analysis (TGA) for Research Applications
Elemental Analysis: Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, and oxygen) in the compound. The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula (C₁₂H₁₉NO₃). tandfonline.com A close correlation between the experimental and theoretical values serves as a confirmation of the compound's elemental composition and purity.
Thermogravimetric Analysis (TGA): TGA is a thermal analysis technique that measures the change in mass of a sample as a function of temperature. For this compound, TGA can provide information about its thermal stability and decomposition profile. The analysis would show the temperature at which the compound begins to decompose and the percentage of weight loss at different temperatures. This information is valuable for understanding the material's thermal limitations. For polyethylene (B3416737) glycol (PEG) derivatives, weight loss often begins around 200°C and becomes more significant at higher temperatures, indicating the degradation of the ether linkages.
Interactive Data Table: Elemental and Thermal Analysis
| Analysis | Parameter Measured | Expected Result |
| Elemental Analysis | %C, %H, %N, %O | Corresponds to the theoretical values for C₁₂H₁₉NO₃ (C: 63.98%, H: 8.50%, N: 6.22%, O: 21.30%). |
| TGA | Mass change vs. Temperature | Onset of decomposition temperature, indicating thermal stability. |
Future Research on this compound: Unexplored Potential in Catalysis, Synthesis, and Advanced Materials
While dedicated research on the specific applications of this compound is not extensively documented in publicly available literature, its structural features—a substituted aniline (B41778) core functionalized with a flexible oligoethylene glycol chain—suggest a number of promising avenues for future scientific investigation. The presence of a nucleophilic amine, an aromatic ring, and a hydrophilic polyether tail provides a versatile molecular scaffold for development in catalysis, asymmetric synthesis, supramolecular chemistry, and the design of chemical biology tools.
Q & A
Q. What are the common synthetic routes for preparing 2-[2-(2-Methoxyethoxy)ethoxy]-5-methylphenylamine, and how can their efficiency be evaluated?
- Methodological Answer : The synthesis typically involves multi-step nucleophilic substitution or coupling reactions. For example, starting with a substituted phenylamine core, sequential etherification using methoxyethoxyethoxy groups can be achieved via Williamson ether synthesis under basic conditions (e.g., K₂CO₃ in DMF). Efficiency is evaluated by:
- Yield optimization : Varying reaction time, temperature, and stoichiometry .
- Purity assessment : HPLC or GC-MS to quantify byproducts (e.g., unreacted intermediates or cross-coupled derivatives) .
- Scalability : Testing reproducibility at gram-scale with controlled reaction exotherms .
Q. What spectroscopic methods are most effective for characterizing the structure and purity of this compound?
- Methodological Answer :
- NMR spectroscopy : ¹H/¹³C NMR to confirm the methoxyethoxyethoxy chain integration and aromatic substitution pattern. For example, the methyl group at position 5 appears as a singlet (~δ 2.3 ppm), while the methoxy groups show distinct splitting patterns .
- Mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺) and rule out contaminants .
- HPLC with UV detection : Quantify purity (>98%) using reverse-phase columns (C18) and acetonitrile/water gradients .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to minimize byproduct formation during the synthesis of this compound?
- Methodological Answer :
- Factorial Design : Use a 2³ factorial experiment to test variables: temperature (60–100°C), base concentration (1–3 equiv.), and solvent polarity (DMF vs. THF). Analyze interactions using ANOVA to identify dominant factors .
- Catalyst Screening : Evaluate phase-transfer catalysts (e.g., TBAB) to enhance etherification efficiency and reduce side reactions .
- In-situ monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and terminate before byproduct formation peaks .
Q. What strategies are recommended for resolving discrepancies in biological activity data of this compound across different studies?
- Methodological Answer :
- Standardized Assays : Replicate studies using uniform protocols (e.g., fixed cell lines, incubation times) to isolate compound-specific effects from methodological variability .
- Metabolite Profiling : LC-MS/MS to identify potential degradation products or metabolites that may interfere with activity measurements .
- Theoretical Modeling : Use DFT calculations to predict binding affinities or solubility parameters, comparing results with experimental IC₅₀ values to identify outliers .
Q. How can the stability of this compound under varying storage conditions be systematically investigated?
- Methodological Answer :
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months and analyze degradation via:
- Thermogravimetric Analysis (TGA) : Detect moisture absorption or thermal decomposition .
- X-ray Diffraction (XRD) : Monitor crystallinity changes that may alter bioavailability .
- Light Exposure Studies : Use UV-vis spectroscopy to track photodegradation kinetics under ICH Q1B guidelines .
Data Contradiction Analysis
Q. What steps should be taken when encountering conflicting solubility data for this compound in polar vs. non-polar solvents?
- Methodological Answer :
- Solubility Parameter Calculation : Use Hansen solubility parameters (δD, δP, δH) to predict solvent compatibility and compare with experimental results .
- Dynamic Light Scattering (DLS) : Detect aggregation in non-polar solvents that may falsely indicate low solubility .
- Co-solvency Trials : Test binary solvent systems (e.g., DMSO:water gradients) to identify optimal solubility windows .
Experimental Design Considerations
Q. How should researchers design dose-response studies to evaluate the cytotoxicity of this compound in vitro?
- Methodological Answer :
- Pilot Range-Finding : Start with a broad concentration range (1 nM–100 µM) and narrow based on LC₅₀ estimates from MTT assays .
- Negative/Positive Controls : Include untreated cells and a reference toxin (e.g., cisplatin) to validate assay sensitivity .
- Time-Course Analysis : Assess cytotoxicity at 24, 48, and 72 hours to account for delayed effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
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-5-methylphenyl)benzamide)
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